3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
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Overview
Description
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound that features a pyridine ring linked to two pyran-2-one rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of aromatic aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . This reaction can be carried out under conventional thermal heating or microwave activation, with the choice of conditions affecting the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can be used to enhance the efficiency of the reaction . Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine or pyran rings .
Scientific Research Applications
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been studied for their anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include the inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,3’-(phenylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a phenyl group instead of a pyridine ring.
4-hydroxy-6-methyl-2H-pyran-2-one: A simpler compound that forms the basis for more complex derivatives.
Uniqueness
The presence of the pyridine ring in 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) adds unique electronic properties and potential binding interactions that are not present in similar compounds. This makes it particularly interesting for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-3-ylmethyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-9-6-12(20)15(17(22)24-9)14(11-4-3-5-19-8-11)16-13(21)7-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMSJMWGKKGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CN=CC=C2)C3=C(C=C(OC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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